An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyheptanoic acid is a medium-chain fatty acid belonging to the beta-hydroxy fatty acid family. It is a chiral molecule existing as two enantiomers, (R)-3-hydroxyheptanoic acid and (S)-3-hydroxyheptanoic acid. This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies, tailored for professionals in research and drug development. While 3-hydroxyheptanoic acid is found in various biological systems and is a component of some bacterial lipids, this document will focus on its fundamental chemical characteristics and the technical protocols for its study.
Chemical Properties and Structure
3-Hydroxyheptanoic acid is characterized by a seven-carbon chain with a hydroxyl group at the third carbon position. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-hydroxyheptanoic acid | [1][2] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| CAS Number | 17587-29-0 (unspecified stereochemistry) | [1][2] |
| 85233-44-9 ((R)-enantiomer) | ||
| Predicted pKa | 4.77 | [3] |
| Predicted Water Solubility | 39.1 g/L | [3] |
| Predicted Boiling Point | 273.6 ± 23.0 °C | [4] |
| Melting Point | Not available | [3] |
Structure:
The structure of 3-hydroxyheptanoic acid features a carboxylic acid functional group and a secondary alcohol. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of 3-hydroxyheptanoic acid. The following sections provide methodologies for its synthesis, purification, and analysis.
Synthesis of Racemic 3-Hydroxyheptanoic Acid
A general approach to synthesizing β-hydroxy acids involves the aldol (B89426) reaction. For 3-hydroxyheptanoic acid, this can be achieved through the reaction of a pentanal enolate with formaldehyde, followed by oxidation. A more direct route is the oxidation of heptan-3-one followed by reduction. A detailed protocol for a similar compound, n-heptanoic acid, involves the oxidation of heptaldehyde with potassium permanganate, which can be adapted.[5]
Materials:
-
Heptan-3-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve heptan-3-one in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium sulfite solution.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting ester is then hydrolyzed using an aqueous acid or base to yield 3-hydroxyheptanoic acid.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)
The separation of (R)- and (S)-3-hydroxyheptanoic acid can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.[6]
Instrumentation and Columns:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.
Mobile Phase:
-
A typical mobile phase for chiral separation of acidic compounds consists of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol (B130326) or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[7] The exact composition should be optimized for the specific column and system.
General Procedure:
-
Dissolve the racemic 3-hydroxyheptanoic acid in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers using an isocratic mobile phase composition.
-
Detect the separated enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 3-hydroxyheptanoic acid, derivatization is necessary to increase their volatility. A common derivatization method is silylation.[3][8]
Derivatization Protocol:
-
Materials:
-
Dry sample of 3-hydroxyheptanoic acid
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
-
Procedure:
-
In a clean, dry vial, dissolve a small amount of the 3-hydroxyheptanoic acid sample in anhydrous pyridine.
-
Add an excess of BSTFA with 1% TMCS to the solution.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the trimethylsilyl (B98337) derivative of 3-hydroxyheptanoic acid.
Biological Signaling Pathways
While the specific signaling pathways of 3-hydroxyheptanoic acid in mammals are not well-defined, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in plants, where they trigger immune responses.
Plant Immune Response to 3-Hydroxy Fatty Acids
In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are recognized by the receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1][9] This recognition initiates a signaling cascade that leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Metabolic Functions of G Protein-Coupled Receptors in Hepatocytes—Potential Applications for Diabetes and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
